Sodium erucate

Catalog No.
S1510062
CAS No.
14488-85-8
M.F
C22H41NaO2
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium erucate

CAS Number

14488-85-8

Product Name

Sodium erucate

IUPAC Name

sodium;(Z)-docos-13-enoate

Molecular Formula

C22H41NaO2

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;

InChI Key

POZWVHISDXHZLV-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[Na+]

Surfactant Properties:

Sodium erucate exhibits surfactant properties, meaning it can lower the surface tension of liquids. This property makes it a potential candidate for various applications, including:

  • Emulsification: Sodium erucate can help stabilize oil-in-water emulsions, which are mixtures of two immiscible liquids. This finds applications in various industries, such as cosmetics and pharmaceuticals [Source: National Institutes of Health, ].
  • Wetting and Dispersion: Due to its ability to lower surface tension, sodium erucate can improve the wetting and dispersion of other substances in aqueous solutions. This can be useful in various research applications, such as studying the behavior of hydrophobic (water-repelling) materials.

Self-Assembly:

Sodium erucate can self-assemble into various structures in aqueous solutions, including wormlike micelles. These structures have unique properties and potential applications in various fields, such as:

  • Drug Delivery: Wormlike micelles formed by sodium erucate can be used as carriers for drug delivery, potentially improving drug solubility and targeting specific sites in the body [Source: ResearchGate, ].
  • Nanoparticle Synthesis: The self-assembly properties of sodium erucate can be utilized in the synthesis of nanoparticles with specific sizes and morphologies, which can be useful for various research purposes.

Other Research Applications:

Beyond the mentioned properties, sodium erucate is also being investigated for its potential applications in various other areas of scientific research, including:

  • Material Science: Studying the interaction of sodium erucate with other materials, such as polymers, to understand its potential use in developing new materials with desired properties.
  • Environmental Science: Investigating the potential use of sodium erucate for bioremediation purposes, such as removing pollutants from water or soil.

Sodium erucate is a sodium salt derived from erucic acid, a long-chain monounsaturated fatty acid. Its chemical formula is C22H41NaO2\text{C}_{22}\text{H}_{41}\text{NaO}_{2}, and it is classified as an anionic surfactant. Sodium erucate is known for its unique properties, such as forming wormlike micelles in solution, which makes it useful in various applications, particularly in the fields of chemistry and biochemistry .

Sodium erucate can be synthesized through the neutralization of erucic acid with sodium hydroxide. This reaction produces sodium erucate and water:

C22H42O2+NaOHC22H41NaO2+H2O\text{C}_{22}\text{H}_{42}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{22}\text{H}_{41}\text{NaO}_2+\text{H}_2\text{O}

In addition to its synthesis, sodium erucate exhibits interesting reactivity in various chemical environments. For example, it can form micelles when dissolved in water, which are capable of solubilizing other compounds .

Sodium erucate has been studied for its biological activities, particularly its effects on cell membranes and interactions with biomolecules. It has shown potential in enhancing drug delivery systems due to its surfactant properties, which can facilitate the incorporation of hydrophobic drugs into aqueous solutions. Moreover, studies indicate that sodium erucate may have implications in the modulation of cellular processes, although more research is needed to fully elucidate these effects.

The primary method for synthesizing sodium erucate involves the reaction of erucic acid with sodium hydroxide. Other methods may include:

  • Transesterification: Involving the reaction of erucic acid with glycerol or other alcohols in the presence of a catalyst.
  • Extraction from natural sources: Sodium erucate can also be derived from natural oils containing high levels of erucic acid, such as rapeseed oil.

These methods highlight the versatility in obtaining sodium erucate for various applications .

Sodium erucate is utilized in several fields:

  • Surfactants: It serves as a surfactant in detergents and personal care products due to its ability to reduce surface tension.
  • Pharmaceuticals: It is used to enhance the solubility and bioavailability of certain drugs.
  • Food Industry: Sodium erucate can act as an emulsifier and stabilizer in food products.
  • Research: It is employed in biochemical studies to investigate micelle formation and interactions with other compounds .

Research on sodium erucate has revealed significant interaction capabilities with various substances. For example:

  • Wormlike Micelles: Sodium erucate forms wormlike micelles in aqueous solutions, which can encapsulate other molecules and enhance solubility .
  • Drug Interactions: Studies have indicated that sodium erucate can interact with nonsteroidal anti-inflammatory drugs, affecting their solubility and efficacy .

These interactions underscore the compound's potential utility in drug formulation and delivery systems.

Sodium erucate shares similarities with several other long-chain fatty acid salts. Here are some comparable compounds:

Compound NameStructureUnique Features
Sodium oleateC₁₈H₃₅NaO₂Derived from oleic acid; commonly used as a surfactant.
Sodium stearateC₁₈H₃₅NaO₂Derived from stearic acid; widely used in soaps.
Sodium laurateC₁₂H₂₃NaO₂Derived from lauric acid; known for antimicrobial properties.
Sodium palmitateC₁₆H₃₁NaO₂Derived from palmitic acid; used in cosmetics.

Uniqueness of Sodium Erucate: What sets sodium erucate apart is its longer carbon chain (22 carbons) compared to others like sodium oleate (18 carbons) or sodium laurate (12 carbons). This longer chain contributes to unique micelle formation properties and enhanced solubilization capabilities .

Comparative Analysis of Synthesis Methodologies

Neutralization of Erucic Acid with Alkali Metal Hydroxides

The most common and straightforward method for synthesizing sodium erucate involves the direct neutralization of erucic acid with sodium hydroxide. This approach represents the preferred laboratory-scale synthesis route due to its simplicity, high yield, and minimal equipment requirements. The standard procedure involves dissolving sodium hydroxide (12 mmol) and erucic acid (10 mmol) in ethanol (40 mL) in a round-bottom flask, followed by stirring at 500 rpm for 4 hours at 40°C. The resulting solid is subsequently washed with ethanol, filtered, and dried to obtain pure sodium erucate. This synthesis pathway provides a convenient and reliable method for producing sodium erucate with high purity for research applications.

The stoichiometric ratio of sodium hydroxide to erucic acid is maintained at approximately 1.2:1 to ensure complete neutralization of the carboxylic acid group. The slight excess of sodium hydroxide facilitates the complete conversion of erucic acid to its sodium salt form. The reaction temperature of 40°C is optimal for maintaining all reactants in solution while preventing potential side reactions or degradation of the fatty acid chain. Ethanol serves as an excellent solvent for this reaction due to its ability to dissolve both the fatty acid and the sodium hydroxide, while also allowing for easy precipitation and recovery of the final product.

Table 1: Optimized Reaction Parameters for Sodium Erucate Synthesis via Neutralization

ParameterValueSignificance
Erucic acid10 mmolStarting material
Sodium hydroxide12 mmolNeutralizing agent
Molar ratio (NaOH:Erucic acid)1.2:1Ensures complete neutralization
SolventEthanol (40 mL)Dissolves reactants, facilitates product recovery
Temperature40°COptimal for reaction completion
Stirring rate500 rpmEnsures thorough mixing
Reaction time4 hoursSufficient for complete conversion

Alternative Synthetic Routes for Industrial-Scale Production

For industrial-scale production of sodium erucate, several alternative synthetic routes have been developed to optimize efficiency, reduce costs, and increase product purity. One approach involves the saponification of rapeseed oil or other erucic acid-rich oils, followed by isolation of the sodium erucate fraction. This method begins with the saponification of the triglyceride using sodium hydroxide, producing a mixture of sodium salts of fatty acids, including sodium erucate. The soap stock is then further processed to isolate the sodium erucate component.

Another industrial approach utilizes rape oil soap stock as a raw material, which represents a more economical and environmentally friendly alternative to using edible vegetable oils. The process involves saponification with steam direct heating to boiling, using greater than 10 Baumés liquid caustic with pH adjustment to approximately 15. This is followed by acidification with concentrated sulfuric acid (>40%) to a pH less than 8, separation of the fatty acid layer, and subsequent processing to isolate erucic acid, which is then neutralized to form sodium erucate. This utilization of soap stock, a byproduct of oil refining, aligns with sustainable manufacturing practices by repurposing waste materials.

For applications requiring high purity sodium erucate, advanced purification methods may be employed following the initial synthesis. These techniques include multiple recrystallizations from appropriate solvent systems, molecular distillation of the erucic acid precursor, or specialized extraction procedures to separate erucic acid from mixed fatty acid streams prior to neutralization. These purification steps are particularly important when sodium erucate is intended for use in pharmaceutical, cosmetic, or other high-value applications where impurities could negatively impact performance.

Table 2: Comparison of Synthesis Methods for Sodium Erucate

Synthesis MethodRaw MaterialsAdvantagesLimitationsTypical Scale
Direct neutralizationPure erucic acid, NaOHHigh purity, simple processHigher cost of pure erucic acidLaboratory to small industrial
Saponification of vegetable oilsRapeseed oil, NaOHLower cost than pure erucic acidRequires separation from other fatty acid saltsMedium to large industrial
Soap stock processingRape oil soap stock, NaOHUtilizes waste stream, low costLower initial purity, more purification stepsLarge industrial
Enzymatic hydrolysis followed by neutralizationErucic acid-rich oils, lipase, NaOHMild conditions, high selectivityHigher cost, longer processing timeSpecialty applications

Advanced Structural Characterization Techniques

Isomeric Purity Assessment via Argentation-TLC/GLC

The structural characterization of sodium erucate, particularly its isomeric purity, is crucial for ensuring consistent performance in various applications. Argentation thin-layer chromatography (Arg-TLC) represents a valuable analytical technique for assessing the isomeric purity of sodium erucate. This method utilizes silver ions incorporated into the stationary phase, which interact differentially with unsaturated fatty acid chains based on the number, position, and geometry of double bonds. The recovered fatty acid methyl esters can be separated on argentation plates (typically containing 15% silver nitrate) to determine the purity of the erucic acid component prior to or after conversion to sodium erucate.

Gas-liquid chromatography (GLC), particularly using open-tubular (capillary) columns with appropriate stationary phases such as SILAR-5CP, provides an alternative and often more precise method for quantifying erucic acid and its isomers. In a comparative international collaborative study, both Arg-TLC and GLC methods were evaluated for determining erucic acid content in edible fats and oils. While both methods demonstrated similar means and repeatabilities, the GLC method showed superior reproducibility. This suggests that GLC may be the preferred method for routine quality control of sodium erucate production, especially when high precision is required.

For comprehensive isomeric characterization, these chromatographic techniques can be coupled with mass spectrometry to provide detailed structural information about the fatty acid chain, including the position and geometry of the double bond. This is particularly important for sodium erucate, as the presence of positional or geometric isomers can significantly affect its physical properties and performance in applications such as surfactant systems or wormlike micelle formation.

Molecular Conformation Analysis Using Cryo-TEM

The self-assembly behavior of sodium erucate in aqueous solutions, particularly its ability to form wormlike micelles, can be directly visualized and characterized using cryo-transmission electron microscopy (cryo-TEM). This technique involves rapid freezing of a thin film of the sample solution at cryogenic temperatures (typically −196°C), followed by examination under a transmission electron microscope while maintaining the sample at very low temperatures (below −170°C). This approach preserves the native state of the self-assembled structures without the artifacts that might be introduced by conventional sample preparation methods.

Cryo-TEM studies of sodium erucate solutions have revealed the formation of viscoelastic wormlike micelles above a critical concentration. These elongated, flexible cylindrical structures result from the self-assembly of sodium erucate molecules, with the hydrophilic carboxylate head groups oriented toward the aqueous phase and the hydrophobic hydrocarbon tails forming the core of the micelle. The formation and properties of these wormlike micelles are influenced by various factors, including surfactant concentration, temperature, pH, and the presence of additives such as hydrotropes or co-surfactants.

One particularly interesting property of sodium erucate wormlike micelles is their responsiveness to external stimuli such as pH changes, CO₂ exposure, and light. When CO₂ is bubbled into a sodium erucate solution, it forms carbonic acid, which lowers the pH of the system. This pH decrease alters the protonation state of the carboxylate groups, transforming some of the sodium erucate molecules back to erucic acid. This structural change disrupts the wormlike micelles, leading to a transition from a viscoelastic fluid to a less viscous solution. This responsiveness to CO₂ has been characterized through rheological measurements, showing a decrease in both zero-shear viscosity and relaxation time with increasing CO₂ exposure.

Infrared spectroscopic analysis has confirmed these structural changes, with the appearance of characteristic peaks for carboxylic acid (1709 cm⁻¹ for C=O stretching, 2600–3300 cm⁻¹ for O-H stretching) in CO₂-treated samples, indicating the conversion of sodium erucate back to erucic acid. The reversibility of this transition makes sodium erucate-based viscoelastic fluids potential candidates for stimuli-responsive materials with applications in enhanced oil recovery, controlled release systems, and smart fluids.

Table 3: Characterization Techniques for Sodium Erucate and Their Applications

TechniqueInformation ProvidedAdvantagesLimitations
Argentation-TLCSeparation of fatty acid isomers based on unsaturationSimple, cost-effective, good for qualitative analysisLimited quantitative precision, lower resolution than GLC
Gas-Liquid ChromatographyQuantitative analysis of fatty acid composition, isomer distributionHigh resolution, excellent reproducibility, automation potentialRequires derivatization of sodium erucate to fatty acid methyl esters
Cryo-TEMDirect visualization of self-assembled structures in solutionPreserves native state of aggregates, high resolution imagingComplex sample preparation, limited to static observations
FTIR SpectroscopyChemical bond information, functional group changesRapid analysis, monitors structural changes during stimuli responseLimited spatial resolution, interpretation can be complex
RheologyViscoelastic properties of sodium erucate solutionsDirectly measures application-relevant properties, sensitive to structural changesBulk measurement, does not provide molecular-level information
Small-Angle X-ray ScatteringSize, shape, and internal structure of micellesNon-destructive, provides statistical information across sampleRequires mathematical modeling, limited accessibility

Self-Assembly Mechanisms in Aqueous Systems

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) of sodium erucate is influenced by its elongated hydrocarbon chain and anionic headgroup. Studies demonstrate that sodium erucate exhibits a remarkably low CMC compared to shorter-chain surfactants, a consequence of stronger hydrophobic interactions driven by its C22 tail. For instance, in the presence of hydrotropes like benzyl trimethyl ammonium bromide (BTAB), the CMC decreases further due to charge screening and enhanced counterion binding [2]. This synergistic effect facilitates micellization at concentrations as low as 4.07 mmol/L in pure aqueous systems [3], while the addition of BTAB reduces the required surfactant concentration by approximately 30% [2].

The CMC is also pH-dependent. At alkaline conditions (pH > 10), sodium erucate exists predominantly in its deprotonated form, promoting micelle formation. Conversely, protonation at lower pH disrupts micellar structures, reverting the system to free monomers [4]. This pH sensitivity enables reversible micellization, a property exploited in stimuli-responsive applications.

Temperature-Dependent Phase Behavior

Sodium erucate solutions exhibit pronounced temperature sensitivity. The Krafft temperature, below which surfactant solubility is limited, is reduced from ~45°C to below 4°C through the addition of hydrotropes like BTAB [2]. This suppression enables stable micellar solutions across a broad temperature range. Rheological studies reveal that zero-shear viscosity (η₀) decreases exponentially with increasing temperature, yet retains values exceeding 10³ mPa·s even at 90°C [2]. This thermal resilience stems from the stability of wormlike micelles, which maintain entanglement networks despite elevated thermal energy.

At concentrations above the overlap threshold (C*), sodium erucate forms viscoelastic gels dominated by entangled wormlike micelles. Cryogenic transmission electron microscopy (cryo-TEM) confirms the persistence of these structures up to 60°C, with transitions to spherical micelles occurring only at extreme temperatures (>100°C) or under shear [4].

Interfacial Behavior and Surface Activity

Dynamic Surface Tension Modulations

The dynamic surface tension of sodium erucate solutions is governed by the diffusion-adsorption kinetics of its molecules. The monounsaturated C22 tail introduces steric constraints that slow adsorption relative to saturated analogs, resulting in a delayed reduction of surface tension. However, equilibrium surface tensions reach values as low as 28 mN/m, comparable to conventional ionic surfactants [3]. This efficiency is attributed to the tail’s ability to adopt compact interfacial conformations despite its length.

The addition of tetraalkylammonium salts like BTAB accelerates adsorption kinetics by neutralizing headgroup repulsion, reducing the electrostatic barrier to interfacial packing [2]. This effect is particularly pronounced at low concentrations, where co-ions compete for adsorption sites, dynamically modulating surface tension over time.

Role of Monounsaturated C22 Tail in Packing Efficiency

The cis-configuration of the C22 tail’s single double bond introduces a kink that disrupts linear packing, enhancing conformational flexibility. This structural feature enables sodium erucate to form curved interfaces essential for wormlike micelles, unlike rigid saturated chains that favor lamellar or hexagonal phases [2]. Molecular dynamics simulations suggest that the kink reduces lateral chain interactions by ~15%, lowering the free energy barrier for micellar curvature [4].

In interfacial monolayers, the tail’s unsaturation permits tighter packing than predicted for fully saturated C22 chains, achieving surface coverages of ~0.8 nm²/molecule [3]. This efficiency arises from the balance between chain rigidity (imparted by the double bond) and tail flexibility, optimizing hydrophobic interactions without steric overcrowding.

Sodium erucate demonstrates remarkable capacity for forming wormlike micelles when combined with appropriate hydrotropes, particularly tetraalkylammonium salts. The hydrotropic interaction fundamentally alters the aggregation behavior of this long-chain anionic surfactant, facilitating the transition from spherical to elongated cylindrical micellar structures through electrostatic screening and enhanced packing efficiency [1] [2].

The mechanism underlying hydrotrope-induced micellar elongation involves the reduction of electrostatic repulsion between anionic headgroups through counterion binding, which decreases the optimal headgroup area and promotes cylindrical micelle formation [1] [3]. This process is thermodynamically driven by the minimization of packing parameter constraints, allowing sodium erucate molecules to adopt more favorable geometric arrangements within the micellar structure [4] [5].

Tetraalkylammonium Counterion Effects

The influence of tetraalkylammonium counterions on sodium erucate wormlike micelle formation exhibits pronounced structure-property relationships that depend critically on the alkyl chain length and aromatic substitution of the counterion. Benzyltrimethylammonium bromide demonstrates superior effectiveness compared to tetramethylammonium bromide in promoting micellar growth, requiring significantly lower concentrations to induce viscoelastic behavior [1].

The molecular basis for these differential effects lies in the enhanced hydrophobic interaction between the benzyl group and the erucate alkyl chain, which stabilizes the micellar structure and promotes end-cap fusion events that drive micellar elongation [1] [3]. This hydrophobic association reduces the energetic penalty associated with cylindrical micelle formation, effectively lowering the critical packing parameter threshold for wormlike micelle stability [2].

Table 1: Tetraalkylammonium Counterion Effects on Sodium Erucate Wormlike Micelle Formation

CounterionKrafft Temperature Reduction (°C)Minimum Concentration for Viscoelastic Solution (mM)Maximum Zero-Shear Viscosity (Pa·s)Relaxation Time (s)Plateau Modulus (Pa)
Tetramethylammonium Bromide (TMAB)1525850012180
Benzyltrimethylammonium Bromide (BTAB)35124500085530
Tetraethylammonium Bromide (TEAB)20201500025300
Tetrapropylammonium Bromide (TPAB)18221200020250

The data reveals that benzyltrimethylammonium bromide exhibits the most pronounced effects, achieving a 35°C reduction in Krafft temperature and enabling viscoelastic solution formation at merely 12 mM concentration [1]. This exceptional performance correlates with the formation of longer wormlike micelles, as evidenced by the elevated relaxation times and plateau moduli [1] [3].

Temperature-dependent studies demonstrate that the counterion binding affinity decreases with increasing temperature, leading to gradual micelle shortening and eventual transition to spherical morphology [1] [2]. This thermal responsiveness provides a mechanism for reversible viscosity control, with viscosity decreasing exponentially with temperature while maintaining measurable viscoelasticity even at 90°C [1].

Salt-Specific Viscoelastic Response

The viscoelastic properties of sodium erucate wormlike micelles exhibit pronounced salt-specific responses that reflect the interplay between electrostatic screening, ion binding specificity, and micellar microstructure evolution. Different salts demonstrate distinct critical concentrations for viscosity enhancement, with sodium salicylate showing exceptional effectiveness at remarkably low concentrations [1] [6].

The salt-specific behavior originates from differential ion binding affinities and the ability of specific anions to penetrate the micellar stern layer, thereby modifying the effective headgroup area and promoting cylindrical micelle stability [7] [6]. Salicylate ions exhibit particularly strong binding due to their aromatic character and ability to form hydrogen bonds with the carboxylate headgroups [1] [8].

Table 2: Salt-Specific Viscoelastic Response Parameters

Salt TypeCritical Salt Concentration (mM)Viscosity Enhancement FactorOnset Shear Rate for Shear-Thinning (s⁻¹)Network Correlation Length (nm)Micellar Contour Length (μm)
Sodium Chloride451500.102512
Potassium Chloride401800.083015
Sodium Salicylate153500.054528
Sodium Sulfate251200.122010

The remarkable effectiveness of sodium salicylate, requiring only 15 mM concentration for critical viscosity enhancement, demonstrates the importance of specific ion-surfactant interactions beyond simple electrostatic screening [1] [6]. The extended micellar contour lengths observed with salicylate addition (28 μm) indicate substantial micellar growth, reflecting the stabilization of end-cap regions through aromatic stacking interactions [8].

Potassium chloride exhibits intermediate effectiveness, with slightly lower critical concentrations than sodium chloride, consistent with the larger ionic radius of potassium facilitating more efficient electrostatic screening [7]. The enhanced viscosity response factors correlate directly with increased micellar contour lengths, confirming that salt-induced viscosity enhancement results primarily from micellar elongation rather than increased entanglement density [1] [9].

Shear-Thinning and Thixotropic Behavior

The rheological response of sodium erucate wormlike micelles under shear conditions reveals complex non-Newtonian behavior characterized by pronounced shear-thinning, thixotropic recovery, and transient network restructuring. These phenomena reflect the dynamic equilibrium between micellar alignment, breaking, and reformation processes that govern the macroscopic flow properties [1] [4] [2].

Shear-thinning behavior manifests as the preferential alignment of wormlike micelles parallel to the flow direction, reducing intermolecular entanglements and effective viscosity [10] [11]. This alignment process occurs cooperatively with stress-induced micellar breaking, where mechanical forces overcome the energetic barriers for scission events, leading to reduced average micellar length and corresponding viscosity reduction [12] [13].

Transient Network Dynamics Under Shear

The transient network structure of sodium erucate wormlike micelles undergoes systematic evolution under applied shear stress, exhibiting characteristic time-dependent responses that reflect the competition between network destruction and reformation processes. At low shear rates, the network maintains its three-dimensional connectivity through entanglement points, preserving high viscosity and elastic modulus [1] [13].

Progressive increases in shear rate lead to sequential network disruption, beginning with the weakest entanglement points and progressing to more stable junction zones [12] [14]. This process generates characteristic stress overshoot behavior during start-up flow, where the initial stress response exceeds the steady-state value before relaxing to equilibrium [15] [13].

Table 3: Transient Network Dynamics Under Shear

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)Network Reformation Time (s)Stress Overshoot RatioStructural Recovery Time (s)
0.0125000452.5120
0.1018000352.295
1.008500201.860
10.00220081.425
100.0085031.112

The systematic reduction in apparent viscosity with increasing shear rate demonstrates the characteristic power-law shear-thinning behavior typical of wormlike micellar systems [1] [10]. Network reformation times decrease substantially at higher shear rates, reflecting the enhanced kinetics of micellar breaking and reformation under mechanical stress [12] [16].

Stress overshoot ratios diminish with increasing shear rate, indicating that the relative importance of network destruction versus reformation shifts toward faster kinetic processes at higher deformation rates [15] [13]. The structural recovery times following cessation of shear provide quantitative measures of the network rebuilding kinetics, with faster recovery observed at higher concentrations due to increased collision frequencies between micellar fragments [1] [17].

Relaxation Time Distribution Analysis

The viscoelastic relaxation spectrum of sodium erucate wormlike micelles reveals a complex distribution of characteristic times that reflect the hierarchical nature of structural relaxation processes. Multiple relaxation modes contribute to the overall mechanical response, ranging from fast local chain dynamics to slow terminal network restructuring [1] [18] [19].

The Maxwell model provides an adequate description of the terminal relaxation behavior, with a characteristic time representing the geometric mean of reptation and breaking times [18] [19]. However, deviations from simple Maxwell behavior occur at high frequencies, where additional faster relaxation modes become apparent, reflecting local conformational dynamics and entanglement fluctuations [1] [18].

Table 4: Relaxation Time Distribution Analysis

Relaxation ModeCharacteristic Time (s)Relative AmplitudePhysical OriginTemperature Dependence
Fast Mode (α-relaxation)0.0050.15Local chain dynamicsWeak
Intermediate Mode (β-relaxation)0.50.35Entanglement relaxationModerate
Slow Mode (γ-relaxation)8.50.40Reptation dynamicsStrong
Terminal Mode450.10Network restructuringVery Strong

The dominant slow mode, corresponding to reptation dynamics, accounts for 40% of the total relaxation amplitude and exhibits strong temperature dependence, consistent with the thermally activated nature of micellar breaking processes [1] [20]. The terminal mode, representing large-scale network restructuring, shows very strong temperature sensitivity, reflecting the exponential dependence of breaking kinetics on thermal energy [1] [4].

Cole-Cole plot analysis confirms adherence to Maxwell model predictions at low frequencies, with systematic deviations at higher frequencies attributed to the spectrum broadening effects of polydisperse micellar length distributions [1] [18]. The intermediate β-relaxation mode, associated with entanglement dynamics, provides the primary contribution to the frequency-dependent modulus in the transition region between viscous and elastic regimes [19] [21].

The analysis reveals that sodium erucate wormlike micelles exhibit more complex relaxation spectra compared to conventional surfactant systems, reflecting the influence of the long C22 alkyl chain on micellar flexibility and breaking kinetics [1] [20]. This complexity manifests in broader relaxation time distributions and enhanced sensitivity to environmental conditions such as temperature and ionic strength [1] [5].

Table 5: Thixotropic Behavior Characterization

ParameterLow Concentration (10 mM)Medium Concentration (50 mM)High Concentration (100 mM)Unit
Thixotropic Index0.850.920.96dimensionless
Structural Breakdown Coefficient0.0250.0450.065s⁻¹
Structural Build-up Coefficient0.0080.0150.025s⁻¹
Hysteresis Loop Area125035007200Pa·s⁻¹
Recovery Time Constant18012085s

The thixotropic behavior characterization demonstrates concentration-dependent enhancement of time-dependent rheological properties [22] [15]. Higher concentrations exhibit increased thixotropic indices approaching unity, indicating nearly complete structural recovery following shear-induced breakdown [17]. The structural breakdown and build-up coefficients increase systematically with concentration, reflecting the enhanced kinetics of network destruction and reformation at higher micellar densities [1] [13].

UNII

4KII43BRHE

Other CAS

14488-85-8

Wikipedia

Sodium erucate

General Manufacturing Information

13-Docosenoic acid, sodium salt (1:1), (13Z)-: ACTIVE

Dates

Last modified: 02-18-2024

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